methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate
Description
Methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a heterocyclic compound featuring a 2-sulfanylidene-2,3-dihydro-1,3-thiazole core. Key structural elements include:
- Sulfanylidene group (C=S), which may influence tautomerism and redox properties.
- Methylbenzoate ester at position 3, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-[4-amino-5-[(4-methoxyphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-12-4-7-14(20(26)28-3)10-16(12)24-18(22)17(30-21(24)29)19(25)23-11-13-5-8-15(27-2)9-6-13/h4-10H,11,22H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQHPGAWWAOCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Thiazole Derivatives
Key Observations :
- Carbamoyl vs. Sulfonate Esters : The 4-methoxyphenylmethyl carbamoyl group in the target contrasts with sulfonate esters () or phenylcarbamoyl groups (), altering solubility and bioactivity .
- Sulfur Functionality : The target’s sulfanylidene (C=S) differs from thioethers () or sulfonates (), impacting redox behavior and tautomerism .
Key Observations :
- Carbamoylation : The target’s carbamoyl group may require isocyanate intermediates (similar to ’s use of ClCSNCO) .
- Esterification: Methyl benzoate esters (target, ) are typically introduced via nucleophilic substitution or Mitsunobu reactions .
Functional and Computational Comparisons
Table 3: Computational and Functional Insights
Key Observations :
Preparation Methods
Preparation of tert-Butyl (5-Bromothiazol-2-yl)carbamate
The synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate, a key intermediate, follows a Boc-protection strategy. A mixture of 2-amino-5-bromothiazole hydrobromide and di-tert-butyl dicarbonate in tert-butyl alcohol, catalyzed by DMAP and NaHCO₃, yields the carbamate in 49% yield after 16 hours at room temperature. Chromatographic purification with hexane/EtOAc ensures product isolation.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Substrate | 2-Amino-5-bromothiazole hydrobromide |
| Reagent | Di-tert-butyl dicarbonate |
| Catalyst | DMAP, NaHCO₃ |
| Solvent | tert-Butyl alcohol |
| Temperature | 25°C |
| Time | 16 hours |
| Yield | 49% |
Regioselective Bromination via Lithiation
Lithiation of tert-butyl (5-bromothiazol-2-yl)carbamate with LDA or n-BuLi in THF/hexane at 0–7°C facilitates bromine migration to the 4-position. Quenching with water and NH₄Cl yields tert-butyl (4-bromothiazol-2-yl)carbamate in 96% yield. This step is critical for introducing reactivity at the 4-position, enabling subsequent cross-coupling.
Key Data
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Lithium base : LDA or n-BuLi (2.5 M in hexane)
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Solvent system : THF/hexane (9:1)
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Reaction time : 15–30 minutes
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Yield : 96%
Esterification and Final Assembly
Synthesis of Methyl 4-Methyl-3-(thiazole)benzoate
The benzoate ester is prepared by Friedel-Crafts acylation of 4-methylbenzoic acid with thionyl chloride, followed by methanol esterification. Reaction with the functionalized thiazole under Mitsunobu conditions (DIAD, PPh₃) links the two fragments via a methylene bridge.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 6.89 (d, J = 8.4 Hz, 2H), 4.52 (s, 2H), 3.85 (s, 3H), 2.61 (s, 3H).
-
MS (ESI+) : m/z 487.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Yield Comparison Table
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Thiazole bromination | 96% | 49% |
| Carbamoylation | 73% | 50.8% |
| Sulfanylidene addition | 68% | 55% |
Method A (cesium carbonate-mediated coupling) outperforms Method B (DMAP/NaHCO₃) in carbamoylation efficiency due to superior base strength.
Challenges and Optimization Strategies
-
Regioselectivity in bromination : Lithiation at low temperatures (−78°C) minimizes side reactions.
-
Carbamate stability : Boc-protected intermediates require anhydrous conditions to prevent hydrolysis.
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Sulfanylidene oxidation : Strictly anaerobic conditions preserve the thioketone moiety during purification.
Q & A
Q. What are the standard protocols for synthesizing methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate?
The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and carbamoyl group incorporation. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol to form the 2-sulfanylidene-1,3-thiazole core .
- Carbamoylation : Introducing the [(4-methoxyphenyl)methyl]carbamoyl group via coupling reactions using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Esterification : Final benzoate ester formation using methyl iodide in the presence of a base like potassium carbonate .
Reaction progress is monitored via TLC, and purity is verified by NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms proton environments (e.g., sulfanylidene protons at δ 13.5–14.0 ppm, aromatic protons at δ 6.8–7.9 ppm) .
- Mass Spectrometry : HRMS provides exact mass matching (e.g., calculated [M+H]+ = 487.1234, observed 487.1236) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for confirming the thiazole ring geometry .
Advanced Research Questions
Q. What methodologies are recommended for investigating the compound’s enzyme inhibition mechanism?
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Ki). For example, monitor activity of target enzymes (e.g., kinases or proteases) via fluorogenic substrates .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the sulfanylidene group and enzyme active-site cysteine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven inhibition .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from:
- Solubility Variability : Test solubility in DMSO/PBS mixtures and use dynamic light scattering (DLS) to confirm colloidal stability .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Instability : Conduct hepatic microsome stability assays (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .
Q. What experimental designs are optimal for evaluating its anti-inflammatory or anticancer potential?
- In Vitro Models :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- Anticancer : Screen cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, A549) and compare IC50 values to normal cells (e.g., HEK293) .
- In Vivo Models : Use murine xenograft models (e.g., BALB/c nude mice) with biweekly dosing (10–50 mg/kg, IP) to assess tumor growth inhibition and toxicity .
Q. How can computational tools enhance the optimization of this compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target <5), bioavailability scores, and P-glycoprotein substrate likelihood .
- Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites (e.g., thiazole ring oxidation) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to refine binding poses over 100-ns trajectories .
Q. What strategies mitigate challenges in analyzing its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-MS to identify degradation products .
- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (40°C/75% RH for 6 months) .
- Chelation : Add EDTA to buffers to prevent metal-catalyzed oxidation of the sulfanylidene group .
Methodological Challenges and Solutions
Q. How can researchers resolve low solubility in aqueous media for in vitro assays?
- Co-solvent Systems : Use 0.1–0.5% DMSO in PBS, ensuring final DMSO <1% to avoid cellular toxicity .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (50–200 nm) via nanoprecipitation and characterize encapsulation efficiency via HPLC .
- Prodrug Design : Synthesize phosphate ester prodrugs to enhance water solubility, with enzymatic cleavage in vivo .
Q. What advanced techniques are critical for studying its interaction with serum proteins?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to human serum albumin (HSA) using Biacore systems .
- Circular Dichroism (CD) : Monitor conformational changes in HSA upon ligand binding (190–260 nm spectra) .
- Fluorescence Quenching : Titrate compound into HSA solutions and analyze Stern-Volmer plots to quantify static vs. dynamic quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
